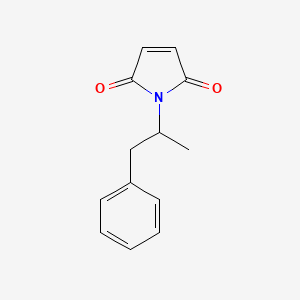
1-(1-phenylpropan-2-yl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dione is an organic compound with a unique structure that combines a phenyl group with a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenylpropan-2-yl)-1H-pyrrole-2,5-dione typically involves the reaction of phenylpropanone with pyrrole under specific conditions. One common method includes the use of a catalyst such as aluminum chloride to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(1-phenylpropan-2-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
- 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid
- Phenylacetone
- 1-Phenyl-2-propanone
Comparison: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dione is unique due to its specific combination of a phenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5898-98-6 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-(1-phenylpropan-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c1-10(9-11-5-3-2-4-6-11)14-12(15)7-8-13(14)16/h2-8,10H,9H2,1H3 |
Clé InChI |
MBTIFPLISNRUNM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)N2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)carbamoyl]-L-alanine](/img/structure/B14157325.png)
![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)
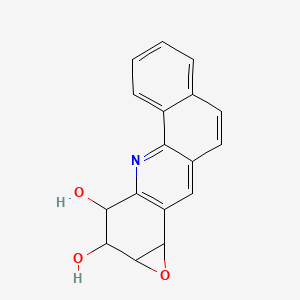
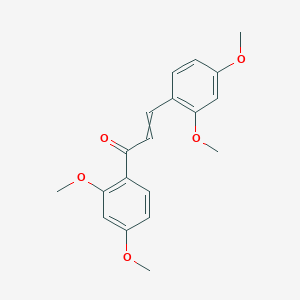
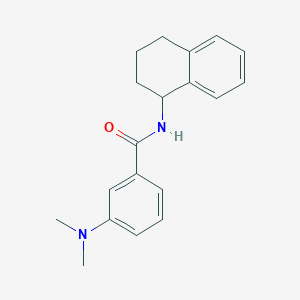
![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157366.png)
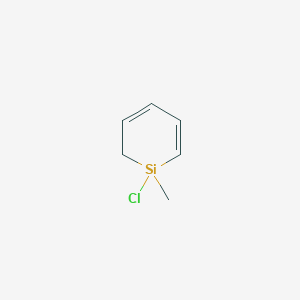
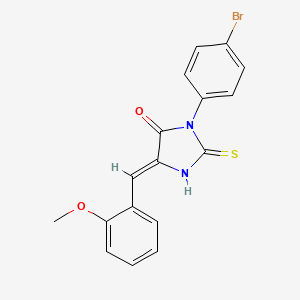
![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)

![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
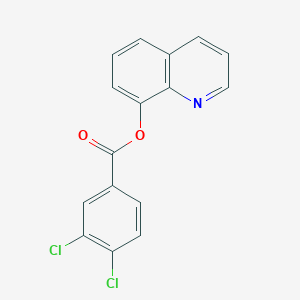
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
